Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a thienopyridine derivative with a butyryl group at position 5 and a methyl carboxylate at position 2. This compound shares structural similarities with clinically significant antiplatelet agents like clopidogrel and ticlopidine, which act as P2Y12 receptor antagonists to inhibit platelet aggregation .
Properties
IUPAC Name |
methyl 5-butanoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-4-11(15)14-7-5-10-9(6-8-18-10)12(14)13(16)17-2/h6,8,12H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMXDBBYRRDLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1C(=O)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiplatelet Agents:
Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate serves as a synthetic intermediate in the production of antiplatelet drugs like Clopidogrel. Clopidogrel is a well-known P2Y12 ADP receptor antagonist utilized in preventing blood clots in patients with cardiovascular diseases. The synthesis involves the transformation of this compound into the active pharmaceutical ingredient (API) through various chemical reactions .
2. Neuroprotective Agents:
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
Synthetic Applications
1. Synthesis of Complex Molecules:
The compound is used as a building block in organic synthesis due to its unique structural features. Its ability to undergo various functional group transformations allows chemists to create complex molecules with specific pharmacological activities. For instance, it can be employed in the synthesis of spirocyclic compounds that show biological activity .
2. Catalytic Reactions:
this compound has been utilized in catalytic systems for asymmetric synthesis. Its chiral centers can be exploited to produce enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can vary significantly between enantiomers .
Case Studies
Mechanism of Action
The mechanism by which Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and its analogs:
Notes:
- The butyryl group in the target compound introduces a longer aliphatic chain compared to clopidogrel’s aromatic 2-chlorophenyl group, likely enhancing lipophilicity and membrane permeability but reducing aqueous solubility .
- Unlike ticlopidine, which lacks a carboxylate group at position 4, the target compound’s methyl ester may influence metabolic activation, as seen in clopidogrel’s prodrug mechanism .
Pharmacokinetic Considerations
- Metabolic Activation: Thienopyridines like clopidogrel require hepatic CYP450-mediated conversion to active metabolites. The target compound’s ester group may similarly act as a prodrug, though its metabolic pathway remains unverified .
Biological Activity
Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound belonging to the class of tetrahydrothieno[3,2-c]pyridines. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail the biological activity of this specific compound, supported by recent research findings and case studies.
- Molecular Formula : C12H15NOS2
- Molecular Weight : 241.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antiplatelet Activity : Similar compounds in the tetrahydrothieno class have been studied for their ability to inhibit platelet aggregation. This is particularly relevant for cardiovascular therapies where preventing thrombosis is crucial .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and exhibiting antioxidant activity .
Antiplatelet Activity
Research indicates that compounds within the tetrahydrothieno[3,2-c]pyridine class can inhibit platelet aggregation effectively. For instance:
- Study Findings : A study evaluated the antiplatelet effects of various tetrahydrothieno derivatives and found that methyl 5-butyryl analogs significantly reduced thrombus formation in vitro .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in several models:
- In Vivo Studies : Animal models subjected to oxidative stress showed that treatment with this compound led to a reduction in neuronal cell death and improved cognitive function .
Case Studies
- Cardiovascular Applications :
- Neurodegenerative Diseases :
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, microwave-assisted Suzuki-Miyaura coupling (140°C, argon atmosphere) using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) is effective for introducing aryl/heteroaryl groups to the thienopyridine core . Post-synthetic modifications, such as Boc deprotection using HCl in methanol, are critical for generating free amine intermediates . Yield optimization often requires chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the compound characterized structurally?
Methodological Answer: Structural confirmation relies on X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic techniques. Key data include:
- NMR : Distinct signals for the butyryl group (δ ~2.3–2.7 ppm for CH₂, δ ~1.5 ppm for CH₃) and the methyl ester (δ ~3.7 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z ~309 (M⁺) with fragmentation patterns confirming the thienopyridine backbone .
- X-ray : Bond lengths and angles (e.g., S–C distances ~1.7 Å, pyridine ring planarity) validate stereochemistry .
Q. What are the known biological activities of this compound?
Methodological Answer: Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit antifungal activity via inhibition of ergosterol biosynthesis (MIC ~0.5–8 µg/mL against Candida spp.) and antiplatelet effects through adenosine diphosphate (ADP) receptor antagonism, as seen in structurally related drugs like ticlopidine . Bioactivity assays should include microbial growth inhibition and platelet aggregation studies.
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer: Yield optimization involves:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces side reactions (e.g., 140°C for 2 minutes) .
- Workup : Acidic extraction (1 N HCl) removes unreacted amines, while column chromatography isolates the product (≥95% purity) .
Q. How to address contradictions in pharmacological data across studies?
Methodological Answer: Discrepancies in activity (e.g., varying MIC values) may arise from differences in assay conditions (pH, inoculum size) or stereochemical impurities. Mitigation strategies include:
Q. What computational approaches are used to predict target interactions?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like CYP51 (antifungal) or P2Y12 receptors (antiplatelet). Key steps:
Q. What are the challenges in purifying this compound, and how are they resolved?
Methodological Answer: Challenges include:
- Hydrophobicity : High logP (~6.0) reduces aqueous solubility . Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Byproducts : Unreacted boronic acids are removed via aqueous NaHCO₃ washes .
- Degradation : Light-sensitive intermediates require amber glassware and inert atmospheres .
Q. How stable is this compound under varying storage conditions?
Methodological Answer: Stability studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
